N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a dimethoxyphenyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and dimethoxyphenyl intermediates, followed by their coupling with the tetrahydroisoquinoline core under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions such as:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could include its use as a lead compound for drug development, particularly if it shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-BENZOTHIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE include other benzothiazole derivatives, dimethoxyphenyl compounds, and tetrahydroisoquinoline analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity patterns, biological activity, or material properties, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C26H23N3O4S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4S/c1-29-23(15-12-13-19(32-2)20(14-15)33-3)22(16-8-4-5-9-17(16)25(29)31)24(30)28-26-27-18-10-6-7-11-21(18)34-26/h4-14,22-23H,1-3H3,(H,27,28,30) |
InChI Key |
FCGZHDPHGAEFKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4S3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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